![molecular formula C9H14F3N3O3 B3059760 [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate CAS No. 1255717-47-5](/img/structure/B3059760.png)
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Overview
Description
“[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a chemical compound with the CAS Number: 1255717-47-5 . It has a molecular weight of 269.22 . The linear formula of this compound is C7 H13 N3 O . C2 H F3 O2 .
Molecular Structure Analysis
The molecular structure of “[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is represented by the linear formula C7 H13 N3 O . C2 H F3 O2 . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms.Physical And Chemical Properties Analysis
“[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
1. Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, involving a one-pot process with formimidamide formation and a thermal monocyclic rearrangement, has been developed. This process includes using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines (Shen & Zhang, 2015).
2. Anticancer Activity of Derivatives A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have demonstrated good to moderate anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
3. Antimicrobial Activities of Triazoles Newly synthesized compounds involving 1,2,4-triazoles and oxadiazoles showed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
4. Metabolism of Oxadiazol Derivatives The metabolism of 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves multiple oxidative and conjugation reactions, including hydroxylation, oxidation, and glucuronidation (Johnson et al., 2008).
Biological and Pharmacological Properties
1. Antimicrobial and Antilipase Activities Certain synthesized compounds containing azole moieties exhibited antimicrobial, antilipase, and/or antiurease activity, demonstrating potential biological applications (Ceylan et al., 2014).
2. Microwave-Assisted Synthesis and Biological Activities The microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and azoles showed good to moderate antimicrobial activity, as well as antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
3. Antitubercular Activity of Oxadiazole Derivatives Novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids displayed enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds significantly outperforming standard antitubercular drugs (Kumar et al., 2011).
4. Antibacterial Study of N-Substituted Derivatives N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be investigated .
properties
IUPAC Name |
1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.C2HF3O2/c1-4(2)6-9-7(5(3)8)11-10-6;3-2(4,5)1(6)7/h4-5H,8H2,1-3H3;(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVWEMCYWHUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate | |
CAS RN |
1255717-47-5 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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